molecular formula C9H8BrF2NO2 B13905274 Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate

Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate

Cat. No.: B13905274
M. Wt: 280.07 g/mol
InChI Key: SUECOYOGSPVGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate is a chemical compound belonging to the pyridine carboxylate family. This compound is characterized by the presence of bromomethyl and difluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methyl-5-(difluoromethyl)pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting bromomethyl derivative is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include methyl derivatives and alcohols.

Scientific Research Applications

Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.

    Medicine: Investigated for its potential use in the synthesis of therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The difluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate
  • Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

Uniqueness

Methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the pyridine ring. This arrangement provides distinct reactivity patterns and electronic properties compared to similar compounds. The presence of both bromomethyl and difluoromethyl groups allows for versatile synthetic applications, making it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

methyl 3-(bromomethyl)-5-(difluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrF2NO2/c1-15-9(14)7-5(3-10)2-6(4-13-7)8(11)12/h2,4,8H,3H2,1H3

InChI Key

SUECOYOGSPVGBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.